molecular formula C11H15N3 B11649562 8-(Pyridin-3-yl)-1,5-diazabicyclo[3.2.1]octane

8-(Pyridin-3-yl)-1,5-diazabicyclo[3.2.1]octane

Cat. No.: B11649562
M. Wt: 189.26 g/mol
InChI Key: HXZYKVVUBIUWCQ-UHFFFAOYSA-N
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Description

8-(Pyridin-3-yl)-1,5-diazabicyclo[3.2.1]octane is a bicyclic nitrogen-containing heterocycle. This compound is structurally related to tropane alkaloids, which are known for their diverse biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Pyridin-3-yl)-1,5-diazabicyclo[3.2.1]octane typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains all the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-(Pyridin-3-yl)-1,5-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(Pyridin-3-yl)-1,5-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,8-Diazabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the pyridinyl group.

    8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains only one nitrogen atom in the bicyclic ring.

Uniqueness

8-(Pyridin-3-yl)-1,5-diazabicyclo[3.2.1]octane is unique due to the presence of both the pyridinyl group and the diazabicyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

8-pyridin-3-yl-1,5-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3/c1-3-10(9-12-4-1)11-13-5-2-6-14(11)8-7-13/h1,3-4,9,11H,2,5-8H2

InChI Key

HXZYKVVUBIUWCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C1)C2C3=CN=CC=C3

Origin of Product

United States

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